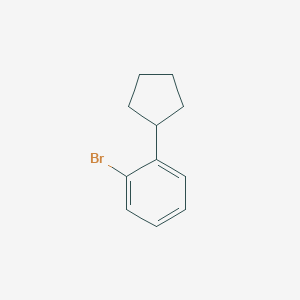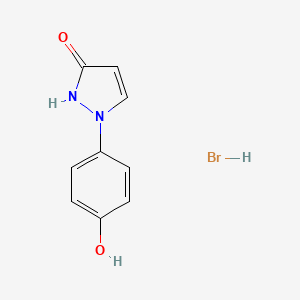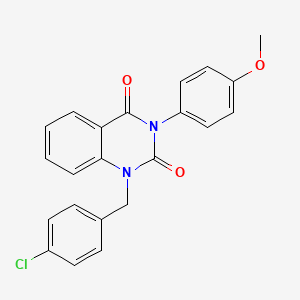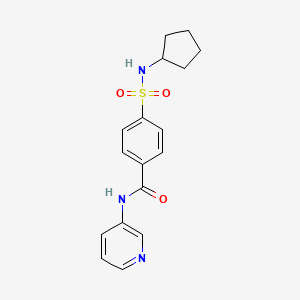
5-Acetyl-2-(4-methylphenoxy) pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-(4-methylphenoxy) pyridine is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is a type of pyridine, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-(4-methylphenoxy) pyridine consists of a pyridine ring with an acetyl group at the 5-position and a 4-methylphenoxy group at the 2-position . The structure is fully conjugated, meaning that it has a system of electrons that are delocalized or ‘spread out’ over the whole molecule .Scientific Research Applications
Insecticidal Applications
Research has indicated the potential of pyridine derivatives, including structures similar to "5-Acetyl-2-(4-methylphenoxy) pyridine," as insecticides. Bakhite et al. (2014) synthesized and evaluated the insecticidal activity of five pyridine derivatives against the cowpea aphid, Aphis craccivora Koch. One compound showed approximately four times the insecticidal activity of acetamiprid, a standard insecticide, suggesting that modifications in the pyridine structure can lead to compounds with significant aphidicidal properties Bakhite et al., 2014.
Organic Synthesis and Catalysis
Pyridine derivatives, including those similar to "5-Acetyl-2-(4-methylphenoxy) pyridine," are useful in various organic synthesis reactions. Paul et al. (2002) explored the use of acetic anhydride–pyridine over basic alumina for acetylations in solvent-free conditions under microwave irradiation. This method is versatile for the acetylation of hydroxy, thiol, and amino groups, showcasing the potential for pyridine derivatives to facilitate efficient and selective organic transformations Paul et al., 2002.
Antimicrobial Research
Pyridine derivatives have also been evaluated for their antimicrobial activities. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, demonstrating that these compounds exhibit in vitro antimicrobial activities. Such studies indicate the potential for pyridine derivatives in the development of new antimicrobial agents, with implications for treating various infections Abdel-rahman et al., 2002.
Material Science and Polymer Chemistry
In the field of materials science, pyridine derivatives have found applications in the modification of polymers and in catalysis. David and Kornfield (2008) reported on the thiol–ene addition of carbazole, phenol, and pyridine side groups to polybutadiene, demonstrating a method for functionalizing polymers that could be applied to a wide range of materials for various technological applications David & Kornfield, 2008.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target. Pyridine derivatives can act as inhibitors, activators, or modulators of their targets, affecting the biological activity of these targets .
Biochemical Pathways
Pyridine derivatives can be involved in various biochemical pathways, depending on their specific targets. They can affect signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
Pyridine derivatives, in general, can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Action Environment
The action, efficacy, and stability of “5-Acetyl-2-(4-methylphenoxy) pyridine” could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
1-[6-(4-methylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-13(7-4-10)17-14-8-5-12(9-15-14)11(2)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJPHSCAHHCJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(4-methylphenoxy) pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2941716.png)
![(2-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2941717.png)



![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2941738.png)